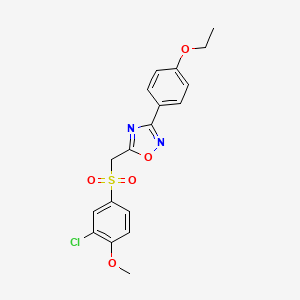
5-(((3-Chloro-4-methoxyphenyl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(((3-Chloro-4-methoxyphenyl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H17ClN2O5S and its molecular weight is 408.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Docking Studies and Crystal Structure Analysis
The compound has been involved in docking studies and crystal structure analysis to understand its orientation and interaction within enzyme active sites. This is crucial in the development of inhibitors for specific enzymes like cyclooxygenase-2, an important target in drug development for inflammatory conditions (Al-Hourani et al., 2015).
Corrosion Inhibition
Oxadiazole derivatives, like the one , have demonstrated effectiveness as corrosion inhibitors. They are particularly useful in protecting metals like mild steel in acidic environments, which has implications for industrial applications (Ammal et al., 2018).
Potent 5-HT(1B/1D) Antagonists
Such compounds have been synthesized and evaluated as potent and selective antagonists for the 5-HT(1B/1D) receptors. This is significant in pharmacological research, especially in the study of serotonin-related disorders (Liao et al., 2000).
Antimicrobial and Antitubercular Agents
Oxadiazole derivatives, including those similar to the compound , have shown potential as antimicrobial and antitubercular agents. This is particularly important in the context of increasing antibiotic resistance and the need for new therapeutic options (Shingare et al., 2022).
Thermodynamic Properties in Corrosion Inhibition
The compound's thermodynamic properties have been studied to understand its behavior as a corrosion inhibitor. This includes assessments of its adsorption characteristics and inhibition efficiency, which are vital for its application in protecting metals (Bouklah et al., 2006).
Anti-HIV Activity
Research into oxadiazole derivatives has also extended into their potential anti-HIV activity. This includes the synthesis and evaluation of these compounds for their ability to inhibit HIV replication, an important area of research in antiviral drug development (Syed et al., 2011).
Computational and Pharmacological Evaluation
The compound and its derivatives have been the subject of computational and pharmacological evaluations for various actions like toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive approach helps in understanding the potential therapeutic applications of these compounds (Faheem, 2018).
Antibacterial Activity Against Plant Pathogens
Some oxadiazole derivatives have shown promising antibacterial activities against plant pathogens like rice bacterial leaf blight. This suggests potential agricultural applications in managing plant diseases (Shi et al., 2015).
Properties
IUPAC Name |
5-[(3-chloro-4-methoxyphenyl)sulfonylmethyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5S/c1-3-25-13-6-4-12(5-7-13)18-20-17(26-21-18)11-27(22,23)14-8-9-16(24-2)15(19)10-14/h4-10H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMCHQPPWWNXMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2652873.png)

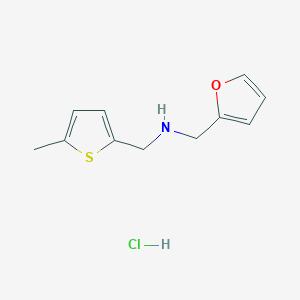


![N-((1-(2-fluorobenzyl)piperidin-4-yl)methyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2652884.png)
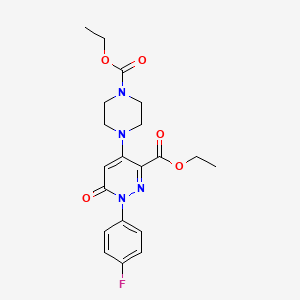
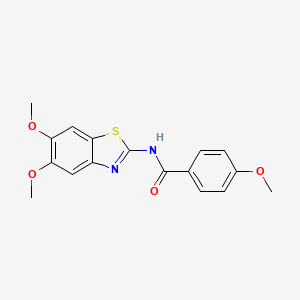
![4-[(2-Ethoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2652889.png)

![N-(3-chloro-2-methylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2652891.png)
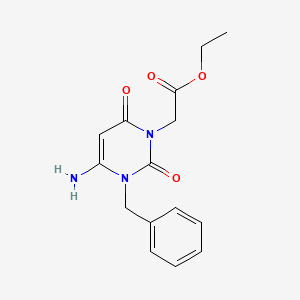
![(4-acetylphenyl) 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate](/img/structure/B2652893.png)
![1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride](/img/structure/B2652894.png)
